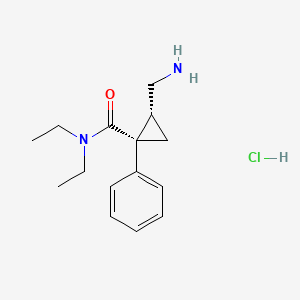![molecular formula C15H20ClN3O B1662273 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride CAS No. 845861-39-4](/img/structure/B1662273.png)
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Overview
Description
CP 94253 hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist. It is known for its high selectivity over closely related serotonin receptors such as 5-HT1D and 5-HT1A . This compound has been extensively studied for its various behavioral effects, including promoting wakefulness, reducing food intake, and enhancing the reinforcing effects of cocaine .
Mechanism of Action
Target of Action
CP 94253 hydrochloride is a potent and selective agonist of the serotonin 5-HT1B receptor . The 5-HT1B receptor is a subtype of the serotonin receptor, which is a group of G-protein coupled receptors that are targeted by a variety of psychoactive drugs . This compound has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors .
Mode of Action
As an agonist, CP 94253 hydrochloride binds to the 5-HT1B receptor and mimics the action of serotonin, the natural ligand of this receptor . This binding activates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT1B receptor by CP 94253 hydrochloride can lead to various biochemical effects. For instance, it has been found to increase dopamine release in the brain, which can promote wakefulness .
Pharmacokinetics
It is known to be centrally active upon systemic administration in vivo , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The activation of the 5-HT1B receptor by CP 94253 hydrochloride has several behavioral effects based on animal testing. These effects include promoting wakefulness by increasing dopamine release in the brain, reducing food intake and promoting satiety, enhancing the reinforcing effects of cocaine, and possible antidepressant effects .
Biochemical Analysis
Biochemical Properties
CP 94253 hydrochloride has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors . It interacts with these receptors and plays a significant role in biochemical reactions .
Cellular Effects
CP 94253 hydrochloride influences cell function by promoting wakefulness by increasing dopamine release in the brain . It also reduces food intake and promotes satiety .
Molecular Mechanism
The molecular mechanism of CP 94253 hydrochloride involves binding to the 5-HT1B receptor, which leads to a series of downstream effects, including increased dopamine release, reduced food intake, and potential antidepressant effects .
Temporal Effects in Laboratory Settings
The effects of CP 94253 hydrochloride have been observed over time in laboratory settings. It has been found to have a stable effect on promoting wakefulness and reducing food intake .
Dosage Effects in Animal Models
In animal models, the effects of CP 94253 hydrochloride vary with different dosages. Higher dosages have been found to enhance the reinforcing effects of cocaine .
Metabolic Pathways
CP 94253 hydrochloride is involved in the serotonin metabolic pathway, where it acts as a 5-HT1B receptor agonist .
Preparation Methods
The synthesis of CP 94253 hydrochloride involves several steps. One common synthetic route includes the reaction of 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
CP 94253 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CP 94253 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptors.
Biology: The compound is used to study the role of serotonin receptors in various biological processes, including behavior and neurotransmission.
Industry: It is used in the development of new drugs targeting serotonin receptors and in the study of drug-receptor interactions
Comparison with Similar Compounds
CP 94253 hydrochloride is unique in its high selectivity for serotonin 5-HT1B receptors compared to other similar compounds. Some similar compounds include:
CP 93129 dihydrochloride: Another selective serotonin receptor agonist with different receptor selectivity profiles.
RS 67333 hydrochloride: A compound with similar serotonin receptor activity but different pharmacological properties.
Ketanserin tartrate: A serotonin receptor antagonist with different therapeutic applications .
Properties
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845861-39-4 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



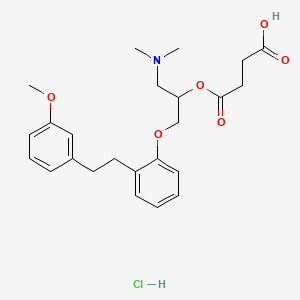
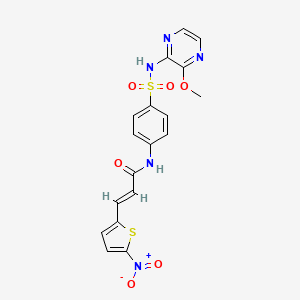
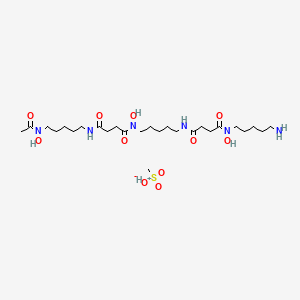

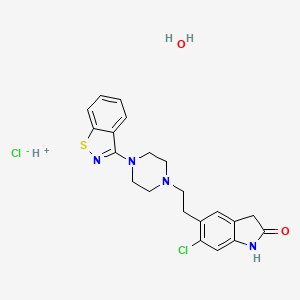

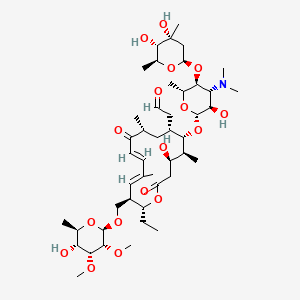


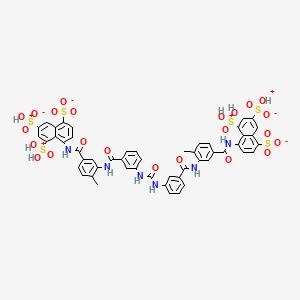

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
